An In-depth Technical Guide to 4-(Difluoromethyl)benzaldehyde
An In-depth Technical Guide to 4-(Difluoromethyl)benzaldehyde
CAS Number: 55805-29-3
This technical guide provides a comprehensive overview of 4-(Difluoromethyl)benzaldehyde, a key fluorinated intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's physicochemical properties, synthesis, applications, and safety information, supported by experimental protocols and data visualizations.
Physicochemical Properties
4-(Difluoromethyl)benzaldehyde is a substituted aromatic aldehyde. The presence of the difluoromethyl group at the para position significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Data of 4-(Difluoromethyl)benzaldehyde
| Property | Value | Source |
| CAS Number | 55805-29-3 | [2] |
| Molecular Formula | C₈H₆F₂O | [1][2] |
| Molecular Weight | 156.13 g/mol | [1][2] |
| IUPAC Name | 4-(difluoromethyl)benzaldehyde | [2] |
| Purity | ≥ 95% - 97% | [1][3] |
| Appearance | Not specified; related compounds are colorless to light yellow liquids. | |
| Storage Conditions | -20°C, under inert gas. | [1] |
Synthesis and Reactivity
The difluoromethyl group acts as an electron-withdrawing group, which activates the aldehyde's carbonyl carbon towards nucleophilic attack. This makes 4-(difluoromethyl)benzaldehyde a suitable substrate for a variety of chemical transformations.
Diagram 1: General Synthesis Concept
Caption: Conceptual workflow for the synthesis of 4-(Difluoromethyl)benzaldehyde.
Applications in Research and Development
4-(Difluoromethyl)benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of the final active compounds.[1]
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of antifungal agents, such as voriconazole and other related triazole derivatives.[1] The aldehyde functional group provides a convenient handle for constructing more complex molecular architectures.
Diagram 2: Role in Pharmaceutical Synthesis
Caption: Use of 4-(Difluoromethyl)benzaldehyde as a building block in drug discovery.
Agrochemicals and Materials Science
In addition to its role in pharmaceuticals, 4-(difluoromethyl)benzaldehyde is also utilized in the development of fungicides and in materials science for creating specialty organic compounds with enhanced properties.[1]
Spectroscopic Data
Detailed experimental spectroscopic data for 4-(difluoromethyl)benzaldehyde is not widely available. However, the expected spectral features can be inferred from the analysis of structurally similar compounds, such as 4-(trifluoromethyl)benzaldehyde.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.9-10.1 ppm.- Aromatic protons (AA'BB' system) in the range of 7.7-8.0 ppm.- Difluoromethyl proton (CHF₂) appearing as a triplet. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-193 ppm.- Aromatic carbons in the region of 125-140 ppm.- Difluoromethyl carbon (CHF₂) signal showing a triplet due to C-F coupling. |
| IR Spectroscopy | - Strong carbonyl (C=O) stretching vibration around 1700-1710 cm⁻¹.- Aldehyde C-H stretching bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations between 1500-1600 cm⁻¹.- C-F stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (156.13 g/mol ).- Characteristic fragmentation patterns including the loss of the aldehyde group (-CHO) and the difluoromethyl group (-CHF₂). |
Experimental Protocols
While a specific protocol for the synthesis of 4-(difluoromethyl)benzaldehyde is not detailed in the provided search results, a general procedure for a Wittig reaction, a common transformation for aldehydes, is provided below for illustrative purposes.
Protocol: General Wittig Reaction of an Aromatic Aldehyde
Objective: To synthesize an alkene from an aromatic aldehyde and a phosphonium ylide.
Materials:
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Aromatic aldehyde (e.g., 4-(difluoromethyl)benzaldehyde)
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Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
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Base (e.g., sodium hydride or n-butyllithium)
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Anhydrous solvent (e.g., THF or DMSO)
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Magnetic stirrer and stirring bar
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Round-bottom flask
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Apparatus for reactions under inert atmosphere
Procedure:
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Ylide Generation: a. In a dry, inert atmosphere, suspend the phosphonium salt in the anhydrous solvent within the round-bottom flask. b. Cool the suspension in an ice bath. c. Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change. d. Allow the mixture to stir for a specified time to ensure complete ylide formation.
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Wittig Reaction: a. Dissolve the aromatic aldehyde in a minimal amount of the anhydrous solvent. b. Slowly add the aldehyde solution to the ylide solution at a controlled temperature (e.g., 0 °C or room temperature). c. Allow the reaction to proceed for a set period, monitoring by TLC.
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Work-up and Purification: a. Quench the reaction by adding water. b. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
Diagram 3: General Wittig Reaction Workflow
Caption: Workflow for a typical Wittig reaction involving an aldehyde.
Safety and Handling
4-(Difluoromethyl)benzaldehyde is classified with several hazards. Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Source:[2]
Always consult the Safety Data Sheet (SDS) before handling this compound. Standard precautions for handling laboratory chemicals should be followed.
